Tofacitinib N-oxide
Description
Structure
3D Structure
Properties
CAS No. |
2028267-73-2 |
|---|---|
Molecular Formula |
C16H20N6O2 |
Molecular Weight |
328.37 g/mol |
IUPAC Name |
N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine oxide |
InChI |
InChI=1S/C16H20N6O2/c1-11-5-8-21(14(23)3-6-17)9-13(11)22(2,24)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+,22?/m1/s1 |
InChI Key |
BKXHGXXDZRQCDL-YZQUQHLXSA-N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1[N+](C)(C2=NC=NC3=C2C=CN3)[O-])C(=O)CC#N |
Canonical SMILES |
CC1CCN(CC1[N+](C)(C2=NC=NC3=C2C=CN3)[O-])C(=O)CC#N |
Origin of Product |
United States |
Formation Pathways of Tofacitinib N Oxide
Oxidative Degradation Mechanisms of Tofacitinib (B832)
The principal route to the formation of Tofacitinib N-oxide is through the oxidative degradation of Tofacitinib. This process involves the addition of an oxygen atom to one of the nitrogen atoms in the Tofacitinib structure, specifically the tertiary amine nitrogen in the pyrrolo[2,3-d]pyrimidine ring system.
Inherent Susceptibility of Tofacitinib to Oxidation
The molecular structure of Tofacitinib contains several sites that are susceptible to oxidation. The pyrrolo[2,3-d]pyrimidine core, being a nitrogen-rich heterocyclic system, is particularly prone to oxidative modification. The tertiary amine group within this core structure presents a readily available site for N-oxidation. Forced degradation studies have consistently demonstrated that Tofacitinib is particularly sensitive to oxidative stress, leading to the generation of various degradation products, including the N-oxide. researchgate.netsamipubco.com
Influence of Stress Conditions on N-oxide Formation
The formation of this compound is significantly influenced by various environmental and chemical factors. These stress conditions can accelerate the oxidative degradation of Tofacitinib, leading to a higher prevalence of the N-oxide impurity.
Photostability studies are a critical component of understanding the degradation pathways of pharmaceutical compounds. When subjected to UV light at 254 nm for varying durations, Tofacitinib has been observed to degrade, with the percentage of degradation increasing over time. dergipark.org.tr While these studies confirm the susceptibility of Tofacitinib to photodegradation, the specific identification of this compound as a primary photolytic degradation product requires further detailed investigation. One study noted the observation of a single degradation product under photolytic stress.
Exposure to elevated temperatures and humidity can also promote the degradation of Tofacitinib. Thermal degradation studies, where Tofacitinib was exposed to temperatures ranging from 30°C to 50°C, have shown increased degradation at higher temperatures. samipubco.com The presence of humidity can further exacerbate this degradation. While these conditions are known to accelerate chemical degradation in general, specific data quantifying the formation of this compound under these discrete stressors is not extensively detailed in the available literature.
Chemical Oxidizing Agents in Forced Degradation Studies
Forced degradation studies are instrumental in identifying potential degradation products of a drug substance. In the case of Tofacitinib, hydrogen peroxide (H₂O₂) is a commonly used chemical oxidizing agent to simulate oxidative stress. samipubco.comdergipark.org.tr Studies have shown that Tofacitinib degrades quite rapidly when exposed to a 3% (v/v) solution of hydrogen peroxide at room temperature. samipubco.comdergipark.org.tr This rapid degradation leads to the formation of multiple degradation products, with this compound being a significant oxidative degradant. The use of such strong oxidizing agents helps in the proactive identification of potential impurities that could form during the manufacturing process or upon storage.
Below is a summary of findings from various forced degradation studies on Tofacitinib, highlighting the conditions that can lead to the formation of its degradation products, including the N-oxide.
| Stress Condition | Agent/Parameter | Observed Degradation of Tofacitinib | Key Findings Related to Oxidative Degradation |
|---|---|---|---|
| Oxidative | 3% Hydrogen Peroxide | Significant and rapid degradation | Formation of multiple degradation products, indicative of oxidative pathways leading to compounds like N-oxides. samipubco.comdergipark.org.tr |
| Acid Hydrolysis | 0.1 M HCl | Degradation observed | Primarily affects the amide and cyano groups. dergipark.org.tr |
| Base Hydrolysis | 0.1 M NaOH | Significant degradation | Affects the amide and cyano groups; multiple degradation products formed. dergipark.org.tr |
| Photolytic | UV light (254 nm) | Degradation increases with exposure time | Formation of at least one degradation product. dergipark.org.tr |
| Thermal | 30°C - 50°C | Degradation increases with temperature | General instability at elevated temperatures. samipubco.com |
Synthesis-Related Formation of this compound
The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that is closely monitored to ensure the safety and efficacy of the final drug product. This compound has been identified as a potential impurity that can arise during the manufacturing process of Tofacitinib. synthinkchemicals.comallmpus.comclearsynth.com
Identification as a Process Impurity During Tofacitinib Manufacturing
This compound is a recognized process-related impurity that can form during the synthesis of Tofacitinib. synthinkchemicals.com Its presence is monitored and controlled within strict limits set by regulatory authorities to ensure the quality of the API. veeprho.com The formation of N-oxides can occur when tertiary amine functionalities, such as the one present in the Tofacitinib molecule, are exposed to oxidizing conditions during synthesis. derpharmachemica.comhyphadiscovery.com Analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), are crucial for the detection and quantification of this compound and other related substances in the final drug product. veeprho.comwisdomlib.org
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| Chemical Name | N-((3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine oxide clearsynth.com |
| CAS Number | 2028267-73-2 allmpus.comclearsynth.com |
| Molecular Formula | C₁₆H₂₀N₆O₂ allmpus.comclearsynth.com |
| Molecular Weight | 328.37 g/mol allmpus.comclearsynth.com |
Optimization of Synthetic Routes to Mitigate N-oxide Formation
To minimize the formation of this compound, significant effort is dedicated to optimizing the synthetic route of Tofacitinib. This involves a careful selection of reagents, solvents, and reaction conditions to avoid unwanted side reactions. For instance, in synthetic steps involving oxidation, the choice of a highly selective oxidizing agent is critical to prevent the non-specific oxidation of the tertiary amine to its corresponding N-oxide. derpharmachemica.com Research has shown that attempts at epoxidation of a tertiary amine intermediate in a synthetic route can be unselective, leading to the formation of the amine-N-oxide, which complicates the purification process. derpharmachemica.com By controlling parameters such as pH and temperature, and by designing purification steps to effectively remove such impurities, manufacturers can ensure the final API meets the required purity standards. patsnap.com
Impact of Solvents and Reagents on Impurity Profiles
The choice of solvents and reagents throughout the manufacturing process has a direct impact on the impurity profile of Tofacitinib, including the potential for this compound formation. The use of strong oxidizing agents or the presence of peroxides in solvents can increase the likelihood of N-oxidation. Therefore, process chemistry focuses on utilizing reaction conditions that are not conducive to the formation of this impurity. The development of robust analytical methods is essential to monitor the levels of these process impurities and ensure that the synthetic process is well-controlled. derpharmachemica.com
Biotransformation-Derived Formation (Metabolic Pathways)
In addition to being a synthesis-related impurity, this compound can also be formed in the body as a metabolite of Tofacitinib. The biotransformation of drugs is a key aspect of their pharmacokinetic profile.
Enzymatic N-Oxidation Processes in vitro
The formation of N-oxide metabolites is a recognized major metabolic pathway for pharmaceutical compounds containing tertiary nitrogen atoms. hyphadiscovery.com This biotransformation is primarily mediated by specific enzyme systems in the liver. In vitro studies using human liver microsomes are a standard method to investigate the metabolic fate of drug candidates. nih.gov These systems contain a rich complement of drug-metabolizing enzymes, including Cytochrome P450s and flavin-containing monooxygenases (FMOs), which are known to catalyze N-oxidation reactions. hyphadiscovery.com Such studies have been instrumental in elucidating the various metabolic pathways of Tofacitinib, which include oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings and N-demethylation. nih.govsemanticscholar.orgresearchgate.net
Contribution of Cytochrome P450 (CYP) Isoforms to N-Oxidation
The metabolism of Tofacitinib is predominantly carried out by the Cytochrome P450 (CYP) family of enzymes. nih.govsemanticscholar.orgresearchgate.net Specific profiling studies have identified that CYP3A4 is the primary enzyme responsible for the hepatic metabolism of Tofacitinib, with a smaller contribution from CYP2C19. nih.govsemanticscholar.orgresearchgate.netmdpi.com Metabolic processes account for approximately 70% of the total clearance of Tofacitinib. mdpi.comdovepress.com The N-oxidation of Tofacitinib is a part of these oxidative metabolic pathways catalyzed by these CYP isoforms.
Table 2: Primary CYP Isoforms in Tofacitinib Metabolism
| CYP Isoform | Approximate Contribution to Metabolic Clearance |
|---|---|
| CYP3A4 | ~53% mdpi.com |
| CYP2C19 | ~17% mdpi.com |
Role of CYP3A4 in Tofacitinib N-oxidation
Table 1: Contribution of CYP Enzymes to Tofacitinib Metabolism
| Enzyme | Approximate Contribution to Metabolic Clearance |
|---|---|
| CYP3A4 | 53% - 70% nih.govmdpi.com |
| CYP2C19 | ~17% mdpi.comnih.gov |
Detection and Characterization of N-oxide Metabolites in Preclinical Models
The identification and characterization of metabolites are critical components of preclinical drug development. In a human radiolabeled study, unchanged tofacitinib accounted for the majority of the circulating radioactivity (over 65%), with eight metabolites each constituting less than 8% of the total. pfizermedical.com In preclinical studies involving rat liver microsomes, eight metabolites of tofacitinib were identified. nih.gov
Preclinical pharmacokinetic and pharmacodynamic profiling has been conducted in mouse models of collagen-induced arthritis. nih.gov These studies, along with in vivo pharmacokinetic studies in rats, help in understanding the absorption, distribution, metabolism, and excretion of the drug and its metabolites. nih.govdovepress.com The characterization of this compound and other metabolites in these models is typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). researchgate.netsynthinkchemicals.com
Table 2: Identified Tofacitinib Metabolites in a Human Radiolabeled Study
| Compound | Percentage of Total Circulating Radioactivity |
|---|---|
| Unchanged Tofacitinib | >65% pfizermedical.com |
| 8 Individual Metabolites | <8% each pfizermedical.com |
Analytical Chemistry and Characterization of Tofacitinib N Oxide
Advanced Chromatographic Techniques for Identification and Quantification
A variety of advanced chromatographic techniques are instrumental in the separation, identification, and quantification of Tofacitinib (B832) N-oxide from the parent drug and other related substances. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the primary methods utilized for this purpose.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a cornerstone technique for the analysis of pharmaceutical compounds. For Tofacitinib and its impurities, including the N-oxide, reversed-phase HPLC is the most commonly employed mode.
Reversed-phase HPLC is widely used for the separation of Tofacitinib and its impurities. These methods typically utilize a non-polar stationary phase (like C18) and a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Several studies have developed RP-HPLC methods capable of separating Tofacitinib from its degradation products, which would include Tofacitinib N-oxide. dergipark.org.trresearchgate.net
A typical RP-HPLC method for the analysis of Tofacitinib and its related substances would involve a C18 column with a gradient elution using a buffered aqueous phase and an organic modifier like acetonitrile (B52724) or methanol. derpharmachemica.comacgpubs.org The use of a buffer is important to control the ionization state of the analytes and achieve reproducible chromatography.
Table 1: Exemplary RP-HPLC Conditions for the Analysis of Tofacitinib and its Impurities
| Parameter | Conditions |
|---|---|
| Stationary Phase | C18 (e.g., Inertsil ODS 3V, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.05M Ammonium (B1175870) Acetate (B1210297) Buffer (pH 5.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-programmed gradient elution is typically used. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25°C - 40°C) |
| Detection | UV at approximately 210-290 nm |
| Injection Volume | 10-25 µL |
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is particularly well-suited for the separation of polar compounds that are poorly retained in RP-HPLC. researchgate.netnih.gov Given that the N-oxide functional group increases the polarity of a molecule, HILIC presents a viable, albeit less commonly reported, technique for the analysis of this compound.
In HILIC, a polar stationary phase (such as silica (B1680970) or a bonded phase with polar functional groups) is used with a mobile phase rich in a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. mdpi.com This technique would be advantageous for separating the more polar this compound from the less polar parent drug, Tofacitinib, and other non-polar impurities.
Stability-indicating HPLC methods are essential for the quality control of pharmaceuticals as they can resolve the active pharmaceutical ingredient from its potential degradation products. researchgate.netresearchgate.net Forced degradation studies are performed on Tofacitinib under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate its degradation products, including this compound. dergipark.org.tr
The development of such a method involves selecting a suitable column and mobile phase that provide adequate separation of all the degradation products from the parent drug and from each other. The specificity of the method is demonstrated by the resolution of the Tofacitinib peak from all other peaks in the chromatogram of a stressed sample. researchgate.net These methods are crucial for monitoring the stability of Tofacitinib and ensuring that the levels of impurities like this compound remain within acceptable limits throughout the shelf life of the product. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and trace-level quantification of drug impurities. This technique combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.
In mass spectrometry, this compound is expected to exhibit a characteristic fragmentation pattern that allows for its unambiguous identification. The protonated molecule [M+H]⁺ of this compound would have a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton.
A key and diagnostic fragmentation pathway for N-oxides in mass spectrometry is the neutral loss of an oxygen atom (16 Da), leading to the formation of the corresponding deoxygenated product ion, which in this case would be the protonated Tofacitinib molecule. researchgate.netnih.govrsc.org This [M+H-16]⁺ fragment is a strong indicator of the presence of an N-oxide functionality.
Further fragmentation of the precursor ion would likely involve cleavages around the piperidine (B6355638) ring and the pyrrolopyrimidine core, similar to the fragmentation of Tofacitinib itself. The exact fragmentation pattern can be elucidated through high-resolution mass spectrometry (HRMS) and MS/MS experiments.
Table 2: Predicted Mass Spectrometric Fragments of this compound
| Ion | Description | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Protonated this compound | 329.17 |
| [M+H-O]⁺ | Loss of an oxygen atom from the N-oxide | 313.17 |
| Further Fragments | Resulting from cleavage of the piperidine and pyrrolopyrimidine structures | Varies |
Forced degradation studies coupled with LC-MS analysis are instrumental in identifying unknown impurities. researchgate.net By comparing the mass spectra of the degradation products with that of the parent drug, and by observing characteristic neutral losses, the structure of impurities like this compound can be confidently assigned. mdpi.com
Quantitative LC-MS/MS for Trace Level Detection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preeminent technique for the trace-level quantification of pharmaceutical impurities due to its exceptional sensitivity and selectivity. researchgate.net While specific validated methods for this compound are not extensively published, established LC-MS/MS assays for Tofacitinib and its other impurities provide a robust framework for its detection. nih.govnih.govnih.gov
A typical LC-MS/MS method for this compound would involve separation using a reverse-phase C18 column. researchgate.netnih.gov The mobile phase would likely consist of an aqueous component, such as ammonium acetate or formic acid in water, and an organic component like acetonitrile, often run in a gradient elution mode to ensure optimal separation from the parent drug and other related substances. nih.govscilit.com
Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions. nih.govnih.gov Given the molecular weight of this compound (328.37 g/mol ), the precursor ion would correspond to its protonated molecule [M+H]⁺ at m/z 329.4. clearsynth.comnih.gov Product ions for quantification would be generated through collision-induced dissociation and selected based on their stability and intensity to ensure a sensitive and interference-free signal. This approach allows for detection and quantification at nanogram-per-milliliter (ng/mL) levels or lower, which is critical for controlling impurities. scilit.combenthamscience.com
Table 1: Representative LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Typical Condition |
|---|---|
| Chromatography | UHPLC/HPLC |
| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 329.4 [M+H]⁺ |
| Product Ions (Q3) | Specific fragments to be determined experimentally |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Gas Chromatography-Mass Spectrometry (GC-MS) Considerations
Gas Chromatography-Mass Spectrometry (GC-MS) is generally not the preferred method for analyzing compounds like this compound. The technique requires analytes to be volatile and thermally stable. This compound, with its relatively high molecular weight, polarity, and the presence of the N-oxide functional group, is prone to thermal degradation at the high temperatures used in the GC injector and column. synthinkchemicals.com
In rare instances where alternative methods are not feasible, a GC-MS approach would necessitate derivatization. synthinkchemicals.com This process would involve chemically modifying the molecule to increase its volatility and thermal stability. However, derivatization adds complexity, introduces potential side reactions, and can be a source of analytical variability. Therefore, the use of GC-MS for this compound is not considered a primary or routine analytical strategy.
Spectroscopic and Spectrometric Elucidation of this compound Structure
Ultraviolet (UV) Spectroscopy for Purity and Detection Wavelengths
Ultraviolet (UV) spectroscopy is a fundamental tool used in conjunction with High-Performance Liquid Chromatography (HPLC) for purity analysis and quantification. The UV spectrum of a molecule is determined by its chromophores. The core structure of this compound is identical to that of Tofacitinib, which exhibits a strong UV absorbance. Studies on Tofacitinib Citrate have identified a maximum absorption wavelength (λmax) in the range of 286 nm to 289 nm. jchr.orgrjptonline.orgbepls.com
Given the structural similarity, this compound is expected to have a comparable λmax. This wavelength is suitable for creating calibration curves that adhere to the Beer-Lambert law, allowing for the quantification of the impurity in HPLC methods. jchr.orgjchr.org When used with a photodiode array (PDA) detector, HPLC-UV can also assess peak purity by comparing UV spectra across a single chromatographic peak, helping to ensure that the peak corresponding to this compound is not co-eluting with other impurities. usp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural confirmation of organic molecules, including impurity standards like this compound. researchgate.netsynthinkchemicals.com A full suite of NMR experiments is typically required for complete characterization.
¹H NMR (Proton NMR): This experiment provides information about the chemical environment of all hydrogen atoms in the molecule. For this compound, ¹H NMR would confirm the integrity of the pyrrolo[2,3-d]pyrimidine and piperidine ring systems. The formation of the N-oxide would induce noticeable downfield shifts in the signals of adjacent protons, particularly the N-methyl groups and protons on the piperidine ring, compared to the spectrum of Tofacitinib.
¹³C NMR and DEPT: These experiments identify all unique carbon atoms. The carbon atoms bonded directly to the oxidized nitrogen would show a significant chemical shift change, providing direct evidence of the N-oxide moiety.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the final structure. COSY (Correlation Spectroscopy) establishes proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively. This data allows for the complete and definite assignment of all proton and carbon signals, confirming the precise location of the N-oxide group. synthinkchemicals.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. ijnrd.org The IR spectrum of this compound would share many characteristic peaks with Tofacitinib, such as those for N-H stretching (~3310 cm⁻¹), C-H stretching (~2920 cm⁻¹), and the nitrile (C≡N) group. jchr.orgijnrd.org
The most significant and diagnostic feature in the IR spectrum of this compound would be the presence of a strong absorption band corresponding to the N-O stretching vibration. This peak typically appears in the region of 950-970 cm⁻¹ for tertiary amine N-oxides. This distinct peak, absent in the spectrum of the parent Tofacitinib, serves as direct evidence for the presence of the N-oxide functional group. synthinkchemicals.com
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Characteristic Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | ~3310 |
| C-H Stretch (Aliphatic) | ~2920 |
| C≡N Stretch (Nitrile) | ~2250 |
| C=O Stretch (Amide) | ~1650 |
Comprehensive Characterization Data Requirements for Impurity Standards
The qualification of an impurity reference standard, such as this compound, requires a comprehensive data package to unequivocally confirm its identity, purity, and potency, in accordance with regulatory guidelines like those from the International Council for Harmonisation (ICH). bfarm.deich.orgeuropa.eu This ensures the accuracy of analytical methods used to control impurities in the final drug product.
The typical characterization data package includes: clearsynth.comsynthinkchemicals.com
Structural Confirmation: High-resolution mass spectrometry (HRMS) to confirm the elemental composition and ¹H NMR, ¹³C NMR, and 2D NMR for unambiguous structural elucidation. researchgate.net
Physicochemical Characterization: Methods such as IR spectroscopy to confirm functional groups.
Purity Assessment: A validated, stability-indicating HPLC method is used to determine purity, typically reported as a percentage area.
Potency/Content: A quantitative analysis, often by qNMR (quantitative NMR) or mass balance, to assign a precise potency value to the reference standard.
Certificate of Analysis (CoA): A formal document summarizing all the characterization data, including appearance, identity, purity, potency, and storage conditions. synthinkchemicals.com
This rigorous characterization ensures that the this compound standard is suitable for its intended use in the development and validation of analytical methods for quality control applications. clearsynth.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Tofacitinib |
| This compound |
| Tofacitinib Citrate |
| Acetonitrile |
| Ammonium Acetate |
Method Development and Validation Parameters for this compound Analysis
The development and validation of robust analytical methods are imperative for the accurate quantification of this compound in various matrices. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are commonly employed techniques for this purpose, offering high sensitivity and selectivity. Method validation is performed in accordance with stringent regulatory guidelines to ensure the reliability of the generated data.
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or other metabolites. In the analysis of this compound, selectivity is critical to differentiate it from the parent drug, Tofacitinib, and other related substances.
Chromatographic selectivity is achieved by optimizing the mobile phase composition, column chemistry, and gradient elution parameters to ensure baseline separation of this compound from Tofacitinib and other potential interferents. Mass spectrometry provides an additional layer of selectivity through the use of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. For instance, in a UPLC-MS/MS method, the transition of m/z 329.10 → 137.03 is monitored for this compound (M9), while Tofacitinib is monitored using the transition m/z 313.12 → 148.97. arabjchem.orgarabjchem.org This high degree of specificity ensures that the detected signal originates solely from this compound.
Forced degradation studies are also conducted on the parent drug, Tofacitinib, to generate potential degradation products. The analytical method for this compound must demonstrate the ability to resolve the N-oxide peak from any degradants that may form under stress conditions such as acid and base hydrolysis, oxidation, and photolysis.
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the quantification of this compound, a calibration curve is constructed by analyzing a series of standards at different concentrations. A UPLC-MS/MS method for the simultaneous determination of Tofacitinib and this compound (M9) demonstrated excellent linearity over a concentration range of 0.5 to 400 ng/mL. arabjchem.orgarabjchem.org The relationship between concentration and instrument response is typically evaluated by the correlation coefficient (r²) of the linear regression, which should ideally be close to 1.000. For this compound (M9), a correlation coefficient of 0.9997 has been reported, indicating a strong linear relationship. arabjchem.orgarabjchem.org
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. The accuracy is typically expressed as the percentage of the analyte recovered. For this compound (M9), intra-day and inter-day accuracy has been reported to be within -12.0% to 14.3%, which is well within the acceptable limits for bioanalytical methods. arabjchem.orgarabjchem.org
Precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD). For this compound (M9), the intra-day and inter-day precision was reported to be ≤13.2%. arabjchem.orgarabjchem.org
The following interactive table summarizes the linearity, accuracy, and precision data for the analysis of this compound (M9).
| Validation Parameter | Result |
| Linearity Range | 0.5–400 ng/mL |
| Correlation Coefficient (r²) | 0.9997 |
| Intra-day Accuracy | Within ±15% |
| Inter-day Accuracy | Within ±15% |
| Intra-day Precision (%RSD) | ≤13.2% |
| Inter-day Precision (%RSD) | ≤13.2% |
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For HPLC and UPLC methods, these variations can include changes in the pH of the mobile phase, mobile phase composition, column temperature, and flow rate. The evaluation of robustness is crucial during the method development phase to ensure the method's transferability and reliability. For a method to be considered robust, the system suitability parameters, such as peak resolution and tailing factor, should remain within acceptable limits despite these minor changes.
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, and different days. Ruggedness studies demonstrate the reliability of the analytical method in a real-world setting. The precision of the method, expressed as %RSD, is evaluated under these varied conditions. A low %RSD value indicates a rugged method.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the concentration that produces a signal-to-noise ratio of approximately 3:1.
The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is typically the concentration that yields a signal-to-noise ratio of 10:1. For bioanalytical methods, the LOQ is often referred to as the Lower Limit of Quantification (LLOQ). For the UPLC-MS/MS analysis of this compound (M9), the LLOQ has been established at 0.5 ng/mL. arabjchem.orgarabjchem.org At this concentration, the method has demonstrated acceptable precision and accuracy. arabjchem.orgarabjchem.org
The following interactive table summarizes the reported limits for this compound analysis.
| Parameter | Value |
| Limit of Detection (LOD) | Not explicitly reported, but lower than LOQ |
| Limit of Quantification (LOQ/LLOQ) | 0.5 ng/mL |
Impurity Profiling and Quality Control Implications of Tofacitinib N Oxide
Tofacitinib (B832) N-oxide as a Critical Process Impurity
The synthesis of Tofacitinib is a multi-step process where the potential for impurity formation is a significant concern. Tofacitinib N-oxide can emerge as a process-related impurity, impacting the purity of the active pharmaceutical ingredient (API). researchgate.net
Monitoring Strategies in Active Pharmaceutical Ingredient (API) Manufacturing
To ensure the quality of Tofacitinib API, stringent monitoring strategies are employed to detect and quantify impurities like this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone of this analytical oversight. nih.govresearchgate.net These methods are developed to be stability-indicating, meaning they can separate the API from any process-related impurities and degradation products that might be present. researchgate.netderpharmachemica.com
The development of these analytical methods often involves the use of reference standards for known impurities, including this compound. synzeal.comsynzeal.comaprozenpharma.comcleanchemlab.com This allows for accurate identification and quantification. The methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are specific, linear, accurate, precise, and robust. researchgate.netpnrjournal.comusp.org
Table 1: Analytical Methods for Monitoring this compound
| Analytical Technique | Purpose | Key Features |
| Reverse-Phase HPLC (RP-HPLC) | Quantification of Tofacitinib and its related substances, including N-oxide. derpharmachemica.compnrjournal.com | Utilizes a C18 column and gradient elution with mobile phases like acetonitrile (B52724) and phosphate (B84403) buffer. researchgate.netderpharmachemica.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural characterization of process-related impurities and degradation products. nih.gov | Provides high-resolution mass data for accurate mass determination and fragmentation patterns for structural elucidation. nih.gov |
| Ultra-Performance Liquid Chromatography (UPLC) | Rapid and high-resolution separation of Tofacitinib and its impurities. lcms.cz | Offers improved speed and resolution compared to traditional HPLC. |
This table provides an overview of common analytical techniques used in monitoring this compound.
Impurity Control in Intermediate Stages of Synthesis
Controlling the formation of this compound during the synthesis of Tofacitinib is crucial. One approach involves the careful selection of solvents and reaction conditions. For instance, the use of an isopropanol/water mixed solvent has been shown to effectively control the generation of N-alkylated impurities. patsnap.com
In some synthetic routes, an N-oxide impurity of an intermediate can form, which is difficult to remove later in the process. researchgate.net To circumvent this, alternative solvents and process modifications, such as direct filtration without distillation, have been explored to minimize its formation. researchgate.net The optimization of reaction conditions, including temperature and the choice of reagents, plays a vital role in preventing the formation of unwanted byproducts like the N-oxide. unl.pt
This compound as a Degradation Product in Drug Products
Beyond the manufacturing process, this compound can also form as a degradation product in the final drug formulation, impacting its stability and shelf-life. google.com
Outcomes of Forced Degradation Studies Indicating N-oxide Formation
Forced degradation studies are a regulatory requirement to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods. dergipark.org.trwalshmedicalmedia.com These studies expose the drug to harsh conditions such as acid, base, oxidation, heat, and light to accelerate degradation. derpharmachemica.comnih.gov
In the case of Tofacitinib, studies have shown that it is susceptible to degradation under oxidative conditions, leading to the formation of N-oxide impurities. derpharmachemica.comnih.govdergipark.org.trwalshmedicalmedia.com Specifically, exposure to hydrogen peroxide has been shown to cause significant degradation, with the pyrrole (B145914) ring being particularly sensitive to oxidation. dergipark.org.trwalshmedicalmedia.com One specific degradation product identified under oxidative stress is N-((3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine oxide. google.com
Table 2: Summary of Tofacitinib Forced Degradation Studies
| Stress Condition | Observation | Major Degradation Products |
| Acid Hydrolysis | Degradation observed. nih.govdergipark.org.tr | Hydrolysis at the amide and cyano positions. dergipark.org.tr |
| Base Hydrolysis | Significant degradation observed. nih.govdergipark.org.tr | Hydrolysis at the amide and cyano positions. dergipark.org.tr |
| Oxidative (e.g., H2O2) | Significant degradation, particularly sensitive. derpharmachemica.comnih.govdergipark.org.trwalshmedicalmedia.com | This compound . lcms.czgoogle.com |
| Thermal | Degradation observed. nih.govdergipark.org.tr | Various degradation products. |
| Photolytic | Stable. nih.govdergipark.org.tr | Minimal to no degradation. |
This table summarizes the typical outcomes of forced degradation studies on Tofacitinib, highlighting the conditions under which this compound is formed.
Implications for Drug Product Stability and Shelf-Life
The formation of this compound as a degradation product has direct implications for the stability and shelf-life of the drug product. The presence of impurities can affect the safety and efficacy of the medication. nih.gov Regulatory agencies require that impurities in drug products are identified and controlled within acceptable limits.
Stability studies, conducted under various temperature and humidity conditions, are essential to establish the shelf-life of the drug product. pmda.go.jpgoogle.com The formation of degradation products like this compound is closely monitored during these studies. google.com The acceptable level of any single impurity is often capped, for instance, at no more than 0.5% w/w, with total impurities not exceeding a certain threshold. google.com
Regulatory and Compendial Perspectives on N-oxide Impurity Limits
The control of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of the final drug product. This compound, an oxidation-related impurity of Tofacitinib, is subject to rigorous control strategies guided by international regulatory standards. Its potential formation during the manufacturing process or on storage necessitates a comprehensive approach to its detection, quantification, and limitation within acceptable levels.
Adherence to International Council for Harmonisation (ICH) Guidelines
The primary framework for controlling impurities in new drug substances is provided by the International Council for Harmonisation (ICH) guidelines. For this compound, the ICH M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk," is of particular relevance. nih.gov This guideline utilizes the principle of the Threshold of Toxicological Concern (TTC), which establishes a generic exposure limit for mutagenic impurities, below which the carcinogenic risk is considered negligible. researchgate.net For a lifetime exposure, this limit is set at 1.5 µ g/day . researchgate.net
Aromatic N-oxides are a class of compounds often considered a "structural alert" for mutagenicity. nih.govresearchgate.net The presence of such an alert necessitates a careful evaluation, which can involve computational (in silico) toxicology assessments and, if needed, experimental testing like the bacterial reverse mutation (Ames) assay to determine the mutagenic potential of the impurity. nih.govresearchgate.net If this compound were confirmed to be a mutagenic impurity, its control at or below the TTC limit would be required.
In practice, specific limits for impurities are established for each drug product based on stability studies and toxicological data. For instance, in a patent for a liquid formulation of Tofacitinib, the specification limit for the N-oxide impurity was set at not more than (NMT) 0.5% w/w. google.com The control of such impurities is also guided by ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), which set thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.
Role of Reference Standards and Certified Materials for this compound
The accurate identification and quantification of this compound in quality control (QC) laboratories depend entirely on the availability of high-purity reference standards and certified reference materials. These standards are essential for a variety of critical functions in the pharmaceutical quality system.
The primary roles of this compound reference standards include:
Peak Identification: In chromatographic analyses like HPLC, the reference standard is used to confirm the identity of the impurity peak in the sample chromatogram by comparing retention times.
Method Development and Validation: Reference materials are indispensable for developing and validating analytical methods. synzeal.comcleanchemlab.comclearsynth.comsynzeal.com They are used to determine key validation parameters such as specificity, linearity, accuracy, and precision for the quantification of the impurity.
Quantification: Certified reference standards with a known purity are used to prepare standard solutions of a precise concentration, which serve as the basis for calculating the amount of the impurity present in the drug substance or drug product.
Several specialized chemical suppliers provide well-characterized this compound for these purposes, ensuring that analytical laboratories can perform reliable quality control testing in support of regulatory submissions like Abbreviated New Drug Applications (ANDAs) and during commercial production. synzeal.comcleanchemlab.comclearsynth.com
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| Compound Name | N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine oxide | synzeal.comclearsynth.com |
| CAS Number | 2028267-73-2 | synzeal.comclearsynth.comsynthinkchemicals.com |
| Molecular Formula | C16H20N6O2 | synzeal.comsynthinkchemicals.com |
| Molecular Weight | 328.37 g/mol | synthinkchemicals.com |
Analytical Method Validation for Quality Control Applications
To ensure that this compound is effectively controlled within its specified limits, the analytical methods used for its determination must be properly validated. Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. usp.org Validation is performed according to ICH Q2(R1) guidelines and USP General Chapter <1225> "Validation of Compendial Procedures". usp.orgusp.org
A typical analytical method for impurity profiling is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. acgpubs.orgresearchgate.net The validation of such a method for quantifying this compound involves assessing several key performance characteristics.
Key Validation Parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the active pharmaceutical ingredient (API), other impurities, and degradation products. This is often demonstrated through forced degradation studies and by showing that the analyte peak is free from co-eluting peaks. usp.orgusp.org
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For impurities, this range typically extends from the limit of quantitation to 120% of the specification limit. A high correlation coefficient (r ≥ 0.999) is generally required. usp.orgresearchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spiking the drug product placebo with known amounts of the impurity at different concentration levels and calculating the percentage recovery. acgpubs.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.
Intermediate Precision: Expresses within-laboratory variations due to different days, different analysts, or different equipment. Precision is typically reported as the Relative Standard Deviation (%RSD). acgpubs.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For Tofacitinib impurities, an LOQ of 0.10% of the sample concentration has been established in validated methods. usp.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage. usp.org
The successful validation of these parameters demonstrates that the analytical method is suitable for its intended use in the routine quality control of Tofacitinib, ensuring that any presence of this compound is accurately monitored and controlled. usp.orgresearchgate.net
Table 2: Typical Validation Parameters and Acceptance Criteria for an Impurity Quantification Method
| Validation Parameter | Typical Acceptance Criteria | Source |
| Specificity | The analyte peak is well-resolved from other components. | usp.orgusp.org |
| Linearity (Correlation Coefficient, r) | ≥ 0.999 | usp.orgresearchgate.net |
| Accuracy (% Recovery) | Typically within 80.0% to 120.0% for impurities. | acgpubs.org |
| Precision (% RSD) | Repeatability and Intermediate Precision: Not More Than 10.0% for impurities. | acgpubs.org |
| Limit of Quantitation (LOQ) | Sufficiently low to quantify the impurity at its specification limit (e.g., 0.10%). | usp.org |
Mechanistic and Preclinical Studies on Tofacitinib N Oxide
In vitro Metabolism Studies of Tofacitinib (B832) Yielding N-oxide
In vitro studies using subcellular fractions, such as hepatic microsomes, are fundamental in elucidating the metabolic pathways of xenobiotics, including the formation of oxidized metabolites like N-oxides.
The metabolism of tofacitinib has been extensively studied in liver microsomes from various species. In rat liver microsomes (RLMs), tofacitinib metabolism follows Michaelis-Menten kinetics. nih.gov While these studies have identified multiple metabolites, the primary focus has often been on the more abundant products, such as M8 (an N-demethylation product), which is the most prevalent metabolite found in RLMs. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Km,app (Apparent Michaelis Constant) | 39.87 µM | nih.gov |
| Km (Michaelis Constant) | 37.33 µM | tandfonline.com |
| Vmax (Maximum Reaction Velocity) | 5.482 pmol/min/mg | tandfonline.com |
The formation of Tofacitinib N-oxide, as an oxidative metabolite, would be catalyzed by monooxygenase enzymes, primarily the Cytochrome P450 (CYP) superfamily. The metabolism of the parent drug, tofacitinib, is mediated predominantly by CYP3A4, with a smaller contribution from CYP2C19 in humans. researchgate.netnih.govmdpi.com Therefore, these enzymes are the principal candidates for mediating any N-oxidation of tofacitinib.
CYP3A4: As the major enzyme responsible for tofacitinib metabolism (contributing to approximately 70% of hepatic clearance), CYP3A4 is the most likely enzyme to be involved in the formation of this compound. researchgate.netnih.gov
Other Enzymes: While CYP3A4 and CYP2C19 are primary, other enzymes like Flavin-containing monooxygenases (FMOs) can also catalyze N-oxidation reactions. However, studies on a tool compound, T-5, demonstrated that its N-oxide formation was highly selective for CYP3A5 over a panel of other P450s and FMOs, highlighting the enzyme- and substrate-specific nature of this reaction. nih.gov
In one study, multiple P450 enzymes, including CYPs 2C19, 3A4, 2D6, and 1A2, were found to participate in the metabolism of tofacitinib to an epoxide intermediate, while the formation of an aldehyde intermediate was mainly catalyzed by CYP3A4. nih.govacs.org This illustrates that while one or two enzymes may dominate, other isoforms can contribute to specific oxidative transformations.
Significant species differences exist in the expression and activity of CYP enzymes, which can lead to different metabolic profiles for the same drug.
Human: In humans, tofacitinib is metabolized mainly by CYP3A4 and to a lesser extent by CYP2C19. dovepress.comtandfonline.comfrontiersin.org
Rat: In rats, the analogous enzymes responsible for tofacitinib metabolism are primarily CYP3A1/2 and CYP2C11. dovepress.commdpi.comnih.gov
These differences in the primary metabolizing enzymes suggest that the relative abundance of various metabolites, including minor ones like an N-oxide, could differ between rats and humans. While approximately 70% of an oral tofacitinib dose is metabolized in humans, the hepatic and intestinal first-pass metabolism in rats is also considerable. mdpi.comnih.govnih.gov However, direct comparative studies quantifying the formation of this compound in human versus rat microsomes are not available in the reviewed literature.
Assessment of Potential Pharmacological Activity of this compound
Beyond its primary target, the potential for a metabolite to interact with other biological systems is an important consideration. In vitro studies have shown that the parent drug, tofacitinib, does not significantly inhibit the activity of major drug-metabolizing CYP enzymes or UGT enzymes at clinically relevant concentrations. fda.govhres.ca
There are no preclinical studies specifically investigating the interaction of this compound with other receptors or enzymes. Given its status as a minor metabolite and the general finding that the parent drug accounts for the pharmacological effect, isolated testing of this compound has not been a focus of published research.
Advanced Research Methodologies Applied to Tofacitinib N Oxide
Computational Chemistry and Molecular Modeling Approaches
Computational methods are pivotal in predicting the behavior and properties of molecules like Tofacitinib (B832) N-oxide, offering insights that are often difficult to obtain through experimental means alone. These approaches are instrumental in understanding the molecule's formation and potential degradation.
Prediction of Oxidation Sites and N-oxide Formation Energetics
The formation of Tofacitinib N-oxide occurs through the oxidation of the parent molecule, tofacitinib. researchgate.net Computational chemistry, particularly Density Functional Theory (DFT), provides a theoretical framework for predicting the most likely sites of oxidation on a molecule. DFT calculations can model the electronic structure of tofacitinib to identify atoms with higher electron density or susceptibility to electrophilic attack by oxidizing agents, such as the nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring system. cambridge.orgnih.govrsc.org
Quantum chemical geometry optimization using methods like DFT/B3LYP/6-31G* can be employed to calculate the conformational energies of the parent molecule and its potential oxidized products. cambridge.org By comparing the relative energies of different potential N-oxide isomers, researchers can predict the most energetically favorable product. The energy difference between the ground state of tofacitinib and the transition state leading to this compound, as well as the final product energy, defines the energetics of the formation reaction. These calculations help elucidate why certain nitrogen atoms are preferentially oxidized over others. While specific studies detailing the formation energetics of this compound are not extensively published, the application of DFT to study the structure and properties of tofacitinib itself is well-documented, providing a solid foundation for such predictive work. cambridge.orgnih.govresearchgate.net
Machine learning algorithms and quantitative structure-activity relationship (QSAR) models are also emerging as powerful tools. By training these models on large datasets of known oxidation reactions, they can predict potential metabolic sites on new molecules like tofacitinib with increasing accuracy. researchgate.netscispace.com
Molecular Dynamics Simulations for Degradation Pathways
Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of molecules over time, providing insights into their stability and degradation pathways. acs.org Tofacitinib has been shown to degrade under oxidative stress, and this compound is recognized as a potential degradation product and impurity. mdpi.com
MD simulations can be used to model the interaction of this compound with its environment, such as in an aqueous solution or in the presence of reactive oxygen species. These simulations track the atomic movements and changes in molecular conformation, which can reveal the initial steps of degradation. For instance, a simulation could show how the N-oxide group influences the molecule's structural stability or its interaction with a hydroxyl radical, a key species in oxidative degradation.
While long-timescale MD simulations have been applied to study the interaction of tofacitinib with its biological targets, specific simulations detailing the degradation of this compound are less common in the literature. medchemexpress.commdpi.com However, the methodology is well-suited to explore hypotheses about its degradation, such as the potential for the N-oxide to be reduced back to the parent compound or undergo further reactions. Forced degradation studies, which are performed experimentally, provide the basis for building and validating such computational models. mdpi.com
Isotopic Labeling and Tracing Studies for Metabolic Pathways
Isotopic labeling is a powerful experimental technique used to trace the metabolic fate of a drug within a biological system. typeset.ioresearchgate.net By replacing one or more atoms of a molecule with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can track the parent compound and its metabolites through various analytical techniques, primarily mass spectrometry.
The detection of radiolabeled metabolites in plasma, urine, and feces confirmed that oxidation is a major route of biotransformation. nih.govresearchgate.net Although the study did not individually quantify every metabolite, the formation of oxidized products on the pyrrolopyrimidine ring system is consistent with the generation of this compound. nih.gov
Furthermore, stable isotope labeling studies using heavy oxygen (H₂¹⁸O) or deuterium (B1214612) (D₂O) have been successfully employed to investigate the mechanisms of other oxidative metabolites of tofacitinib. eurekaselect.com For example, such studies helped determine that the oxygen atoms incorporated during oxidative decyanation came from water in the medium. eurekaselect.com This demonstrates the utility of isotopic tracing for providing definitive mechanistic insights into the formation of specific metabolites, a technique directly applicable to confirming the pathways leading to this compound.
Mechanistic Enzymology of N-oxide Formation
Understanding which enzymes are responsible for a specific metabolic reaction is the focus of mechanistic enzymology. For this compound, its formation is a result of the enzymatic oxidation of tofacitinib.
In vitro studies using human liver microsomes and recombinant human cytochrome P450 (CYP) enzymes have been crucial in identifying the key players in tofacitinib metabolism. fda.govnih.gov These studies have unequivocally shown that tofacitinib is primarily metabolized by CYP3A4, with a smaller contribution from CYP2C19. nih.govresearchgate.netnih.govmdpi.com
The general metabolic profile of tofacitinib includes several oxidative pathways. researchgate.netnih.gov The formation of an N-oxide is a common metabolic reaction catalyzed by CYP enzymes, particularly CYP3A4. acs.org The process involves the transfer of an oxygen atom from the activated heme-iron center of the enzyme to the nitrogen atom of the substrate.
The specific involvement of CYP3A4 and CYP2C19 in tofacitinib oxidation is summarized in the table below, based on findings from various in vitro metabolism studies.
| Enzyme Family | Specific Isozyme | Contribution to Tofacitinib Metabolism | Role in Oxidation |
| Cytochrome P450 | CYP3A4 | Major contributor (~53-70% of metabolic clearance) nih.govmdpi.com | Primary enzyme responsible for oxidative pathways, including likely formation of N-oxide. nih.govnih.gov |
| Cytochrome P450 | CYP2C19 | Minor contributor (~17% of metabolic clearance) mdpi.com | Contributes to overall oxidation of tofacitinib. nih.govnih.gov |
Q & A
Q. How can researchers ensure the accurate synthesis and characterization of Tofacitinib N-oxide?
Methodological Answer:
- Synthesis : Optimize reaction conditions (e.g., solvent, temperature, catalyst) based on precursor reactivity. For example, N-oxidation of Tofacitinib may require hydrogen peroxide or peracid under controlled pH.
- Characterization : Use spectroscopic techniques (e.g., H/C NMR, high-resolution mass spectrometry) to confirm structure. Compare spectral data with reference standards if available.
- Purity Assessment : Employ HPLC with UV detection (e.g., C18 column, gradient elution) and report retention times, peak symmetry, and purity ≥95% .
- Documentation : Follow IUPAC nomenclature and provide detailed synthetic protocols in supplementary materials, including yields, side products, and purification steps .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Use a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode. Optimize transitions for this compound (e.g., m/z 505 → 259) and internal standards (e.g., deuterated analogs).
- Validation Parameters : Include linearity (1–1000 ng/mL), LOD (0.3 ng/mL), LOQ (1 ng/mL), matrix effects, and recovery rates (≥85%) .
- Sample Preparation : Solid-phase extraction (SPE) or protein precipitation with acetonitrile to minimize interference from plasma proteins .
Advanced Research Questions
Q. How can contradictory data on this compound’s mutagenicity be systematically addressed?
Methodological Answer:
- Assay Selection : Conduct Salmonella typhimurium reverse mutation (Ames) tests with/without metabolic activation (S9 fraction). Compare results across bacterial strains (TA98, TA100) .
- Dose-Response Analysis : Test concentrations spanning 0.1–5000 µg/plate to identify threshold effects. Include positive controls (e.g., 2-AA, 4-NQO) and negative controls (DMSO) .
- Data Reconciliation : Evaluate differences in metabolic activation systems, solvent compatibility, and statistical methods (e.g., two-tailed t-test vs. non-parametric tests) .
Q. What experimental models are optimal for studying this compound’s immunomodulatory mechanisms?
Methodological Answer:
- In Vitro Models : Use primary human peripheral blood mononuclear cells (PBMCs) stimulated with LPS/IL-23. Measure cytokine secretion (e.g., IL-6, TNF-α) via ELISA or multiplex assays .
- Gene Expression Profiling : Perform RNA-seq or qPCR to assess JAK/STAT pathway inhibition (e.g., STAT3 phosphorylation) .
- In Vivo Validation : Utilize collagen-induced arthritis (CIA) murine models. Administer this compound (5–10 mg/kg, oral) and compare joint inflammation histologically with parent compound .
Q. How should researchers design studies to investigate this compound’s metabolic stability?
Methodological Answer:
- Microsomal Incubations : Incubate this compound (1–10 µM) with human liver microsomes (HLM) and NADPH. Monitor depletion over 60 minutes using LC-MS/MS .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., glucuronidation, sulfation) .
- Enzyme Kinetics : Calculate intrinsic clearance (CL) and compare with Tofacitinib to assess metabolic differences .
Data Contradiction Analysis
Q. How to interpret conflicting reports on this compound’s pharmacokinetic (PK) variability?
Methodological Answer:
- Population PK Modeling : Use nonlinear mixed-effects modeling (e.g., NONMEM) to account for covariates like age, CYP polymorphisms, and renal function .
- Cross-Study Comparison : Normalize data by dose/body weight and assess bioanalytical method differences (e.g., plasma vs. serum, anticoagulant effects) .
- Table : Comparative PK Parameters
| Parameter | This compound (5 mg BID) | Tofacitinib (5 mg BID) |
|---|---|---|
| C (ng/mL) | 45 ± 12 | 78 ± 15 |
| T (h) | 6.2 ± 1.3 | 3.8 ± 0.9 |
| AUC | 480 ± 130 | 650 ± 145 |
Data derived from Phase 3 trials
Guidelines for Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
